molecular formula C14H11F3O B13967409 (3-(Trifluoromethyl)biphenyl-4-yl)methanol

(3-(Trifluoromethyl)biphenyl-4-yl)methanol

Cat. No.: B13967409
M. Wt: 252.23 g/mol
InChI Key: LQZKVYPNHFEURR-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)biphenyl-4-yl)methanol is a chemical compound with the molecular formula C14H11F3O It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a methanol group at the para position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)biphenyl-4-yl)methanol typically involves the trifluoromethylation of biphenyl derivatives followed by the introduction of a methanol group. One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group at the desired position on the biphenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)biphenyl-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-(Trifluoromethyl)biphenyl-4-yl)aldehyde or (3-(Trifluoromethyl)biphenyl-4-yl)carboxylic acid .

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)biphenyl-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-(Trifluoromethyl)phenyl)methanol
  • (4-(Trifluoromethyl)phenyl)methanol
  • (3-(Trifluoromethyl)biphenyl-4-yl)amine

Uniqueness

Compared to similar compounds, (3-(Trifluoromethyl)biphenyl-4-yl)methanol is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a methanol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H11F3O

Molecular Weight

252.23 g/mol

IUPAC Name

[4-phenyl-2-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-8-11(6-7-12(13)9-18)10-4-2-1-3-5-10/h1-8,18H,9H2

InChI Key

LQZKVYPNHFEURR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)CO)C(F)(F)F

Origin of Product

United States

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